molecular formula C23H13Cl3F3N3O B2403498 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 477712-37-1

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2403498
CAS No.: 477712-37-1
M. Wt: 510.72
InChI Key: JCKNQRAYRYDOOO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions. The subsequent steps involve the introduction of the chlorophenyl and trifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated phenyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated phenyl groups and pyrazole ring enable it to bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
  • 5-(4-bromophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
  • 5-(4-fluorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of halogenated phenyl groups and the pyrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of chlorine atoms and the trifluoromethyl group.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl3F3N3O/c24-15-6-4-13(5-7-15)20-12-19(31-32(20)21-11-16(25)8-9-18(21)26)22(33)30-17-3-1-2-14(10-17)23(27,28)29/h1-12H,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKNQRAYRYDOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl3F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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